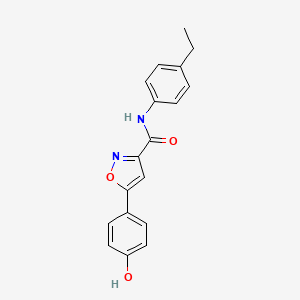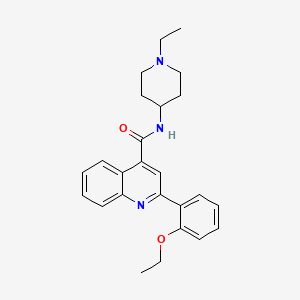
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, commonly known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
作用機序
PHCCC acts as a positive allosteric modulator of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, a type of receptor that is involved in regulating the release of glutamate, a neurotransmitter in the brain. By binding to N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, PHCCC enhances its activity, leading to an increase in the release of glutamate. This increase in glutamate release has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of glutamate in the brain, which can have neuroprotective effects and improve motor function. In addition, PHCCC has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. These effects are thought to be mediated by its action on N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide.
実験室実験の利点と制限
One of the main advantages of PHCCC is its selectivity for N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, PHCCC has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of PHCCC is its poor solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on PHCCC. One area of interest is the potential therapeutic applications of PHCCC in treating neurological disorders such as Parkinson's disease and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment for these disorders. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of PHCCC to better understand its effects in vivo. Finally, there is a need for the development of more selective and potent positive allosteric modulators of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide to further explore the role of this receptor in neurological disorders.
合成法
PHCCC is synthesized by a series of chemical reactions that involve the coupling of 4-ethylphenyl isocyanate with 4-hydroxyphenylacetic acid followed by cyclization of the resulting intermediate to form isoxazole ring. The final product is obtained by the reaction of the isoxazole intermediate with ethyl chloroformate in the presence of triethylamine. The synthesis of PHCCC has been optimized to produce high yields and purity, making it a suitable candidate for research purposes.
科学的研究の応用
PHCCC has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. In addition, PHCCC has been found to reduce anxiety-like behavior in animal models of anxiety and depression. These findings suggest that PHCCC may have potential therapeutic applications in treating these disorders.
特性
IUPAC Name |
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-3-7-14(8-4-12)19-18(22)16-11-17(23-20-16)13-5-9-15(21)10-6-13/h3-11,21H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRGTWZFABLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)


![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![2-{[5-(carboxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B6136694.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)
![5-(3-bromobenzylidene)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136710.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6136717.png)
![(2-fluoro-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6136722.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)